N-Desmethyl Rilmazolam

Beschreibung

Eigenschaften

IUPAC Name |

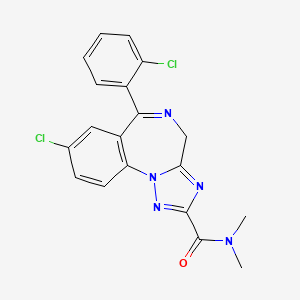

8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N5O/c1-25(2)19(27)18-23-16-10-22-17(12-5-3-4-6-14(12)21)13-9-11(20)7-8-15(13)26(16)24-18/h3-9H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJXPUGNWIWFJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198345 |

Source

|

| Record name | Rilmazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50330-59-1 |

Source

|

| Record name | 8-Chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo(1,5-a)(1,4)benzodiazepine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050330591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilmazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/242T8WV28A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Desmethyl Rilmazolam: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the physicochemical properties of N-Desmethyl Rilmazolam, a principal active metabolite of the prodrug Rilmazafone.[1][2][3] As a member of the triazolobenzodiazepine class, understanding its chemical and physical characteristics is crucial for research, analytical method development, and drug development applications.[2][4] This document consolidates available data on its properties, outlines relevant experimental methodologies, and visualizes key pathways and workflows.

Chemical Identity and Physicochemical Properties

This compound is formed in the body following the administration of Rilmazafone.[2][5] It is an analytical reference standard used in forensic and research settings.[3][6] The compound exists as a solid at room temperature.[4][7]

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][4][7]triazolo[1,5-a][1][4]benzodiazepine-2-carboxamide | [1][2][7] |

| Molecular Formula | C₁₈H₁₃Cl₂N₅O | [1][2][3][7] |

| Molecular Weight | 386.2 g/mol | [1][2] |

| Exact Mass | 385.0497 u | [5][7] |

| CAS Number | 50330-93-3 | [3][4][7] |

| Physical State | Solid | [4][7][8] |

| Purity | ≥98% | [4][7] |

Elemental Analysis

The elemental composition of this compound is detailed in Table 2. This information is critical for confirmation via high-resolution mass spectrometry and combustion analysis.[5]

| Element | Percentage (%) | Source(s) |

| Carbon (C) | 55.98 | [5][7] |

| Hydrogen (H) | 3.39 | [5][7] |

| Chlorine (Cl) | 18.36 | [5][7] |

| Nitrogen (N) | 18.13 | [5][7] |

| Oxygen (O) | 4.14 | [5][7] |

Solubility Profile

This compound demonstrates solubility in various organic solvents, which is a key consideration for analytical and biological applications.[1][6] While specific quantitative solubility data in aqueous systems is not well-determined, its solubility in organic solvents suggests a lipophilic nature.[1][9]

| Solvent | Solubility | Application Notes | Source(s) |

| Acetonitrile | Soluble | Suitable for chromatographic analysis (HPLC/UPLC). | [1][6][9] |

| Chloroform | Soluble | Useful for extraction and other analytical procedures. | [1][6] |

| Methanol | Soluble | Can be used for preparing stock solutions. | [1][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions for biological assays. | [1][2][9] |

Metabolic Pathway and Formation

This compound is not directly administered but is formed through the metabolic conversion of the prodrug Rilmazafone.[5][10] This biotransformation is a multi-step enzymatic process primarily occurring in the small intestine and liver.[5][10]

The metabolic cascade begins with the hydrolysis of Rilmazafone by aminopeptidases in the small intestine, followed by spontaneous cyclization to form the active metabolite, Rilmazolam.[5] Subsequently, Rilmazolam undergoes N-demethylation, a reaction catalyzed mainly by cytochrome P450 (CYP) enzymes in the liver, to produce this compound.[5][10]

Caption: Metabolic pathway of Rilmazafone to this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound Reference Standard

For the preparation of an analytical reference standard, a controlled laboratory synthesis is required. A common approach is the N-demethylation of Rilmazolam.[8] While a specific, detailed protocol for this compound is not widely published, a general method based on established procedures for analogous compounds can be adapted.[8]

Objective: To synthesize this compound via N-demethylation of Rilmazolam.

General Protocol (Microwave-Assisted N-Demethylation): [8]

-

Reaction Setup: Dissolve Rilmazolam (1 equivalent) in a suitable solvent, such as N,N-Dimethylformamide (DMF), in a microwave-safe reaction vessel.

-

Reagent Addition: Add a demethylating agent.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 150-200 °C) for a specified duration (e.g., 30-60 minutes).

-

Work-up and Purification: After cooling, the reaction mixture is filtered and purified using techniques such as preparative liquid chromatography to isolate this compound.[11]

Analytical Characterization Workflow

The definitive identification and characterization of synthesized this compound involve a series of analytical techniques to confirm its structure and purity.

Caption: General workflow for the synthesis and characterization of this compound.

Methodologies for Structure Elucidation and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique for the identification and quantification of this compound in biological matrices.[5] Chromatographic separation is typically achieved using a C18 column.[11]

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of this compound.[2] This involves replacing the active hydrogen on the secondary amine with a less polar group. Common derivatization techniques include:

-

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

-

Acylation: Using acylating agents to introduce an acyl group.[2]

Signaling Pathway

This compound, like other benzodiazepines, exerts its pharmacological effects by modulating the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[3][10] GABA is the primary inhibitory neurotransmitter in the brain. By binding to the benzodiazepine site on the GABA-A receptor, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing sedative, anxiolytic, and muscle relaxant effects.[3]

Caption: Mechanism of action of this compound at the GABA-A receptor.

References

- 1. Buy this compound [smolecule.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound - Cayman Chemical Forensics [bioscience.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ovid.com [ovid.com]

Elucidation of the Chemical Structure of N-Desmethyl Rilmazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the elucidation of the chemical structure of N-Desmethyl Rilmazolam. As a principal active metabolite of the prodrug Rilmazafone, a triazolobenzodiazepine, a thorough understanding of its structure is critical for pharmacology, toxicology, and drug development.[1] This document details the metabolic formation, proposed analytical characterization techniques, and a strategy for the confirmatory synthesis of this compound. All quantitative data, based on typical values for analogous compounds, are presented in structured tables. Key experimental workflows and metabolic pathways are visualized using logical diagrams to facilitate comprehension.

Introduction

This compound is an active metabolite of Rilmazafone, a water-soluble prodrug that is converted in the body to its active benzodiazepine metabolites.[2] Rilmazafone itself does not exhibit significant affinity for GABA-A receptors; its therapeutic effects are mediated through its metabolic conversion to Rilmazolam and subsequently to other active metabolites, including this compound.[2] This biotransformation is essential for its sedative, hypnotic, and anxiolytic properties. The elucidation of the precise chemical structure of this compound is fundamental for understanding its pharmacological activity, for the development of accurate analytical methods for its detection in biological matrices, and for ensuring regulatory compliance.

Chemical Identity and Physicochemical Properties

This compound is classified as a triazolobenzodiazepine. Its fundamental chemical and physical properties are summarized in Table 1.

| Property | Value |

| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][3][4]triazolo[1,5-a][1][4]benzodiazepine-2-carboxamide |

| Molecular Formula | C₁₈H₁₃Cl₂N₅O |

| Molecular Weight | 386.23 g/mol [5] |

| Exact Mass | 385.0497 u[6] |

| CAS Number | 50330-93-3[7] |

| Appearance | Solid[7] |

| Solubility | Soluble in Acetonitrile, Chloroform, Methanol[8] |

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

Metabolic Pathway of Rilmazafone

This compound is not administered directly but is formed in vivo from the prodrug Rilmazafone. The metabolic cascade primarily occurs in the small intestine and liver, involving initial hydrolysis by aminopeptidases followed by enzymatic modifications by cytochrome P450 (CYP) enzymes. The key steps leading to the formation of this compound are depicted in the signaling pathway below.

Structural Elucidation

The definitive determination of the chemical structure of this compound requires a combination of spectroscopic techniques to piece together its molecular framework, followed by a confirmatory synthesis.

Proposed Experimental Workflow for Structure Elucidation

The logical flow for isolating and identifying this compound from a biological matrix is outlined below.

References

- 1. Metabolite characterization of a novel sedative drug, remimazolam in human plasma and urine using ultra high-performance liquid chromatography coupled with synapt high-definition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triazolobenzodiazepine - Wikipedia [en.wikipedia.org]

- 3. ovid.com [ovid.com]

- 4. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound - Cayman Chemical Forensics [bioscience.co.uk]

- 8. caymanchem.com [caymanchem.com]

Unraveling the Molecular Interactions of N-Desmethyl Rilmazolam at GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of N-desmethyl rilmazolam, a principal active metabolite of the prodrug rilmazafone, at γ-aminobutyric acid type A (GABA-A) receptors. As a positive allosteric modulator, this compound plays a crucial role in the sedative, hypnotic, and anxiolytic effects of its parent compound. Due to the limited availability of specific quantitative data for this compound, this guide contextualizes its pharmacological profile through a comparative analysis with well-characterized benzodiazepines. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are provided to support further research and drug development in this area.

Introduction: The Role of this compound in GABAergic Neurotransmission

This compound is a triazolobenzodiazepine and a key active metabolite of the hypnotic agent rilmazafone. Rilmazafone itself is a prodrug with low affinity for GABA-A receptors and requires metabolic activation to exert its pharmacological effects. This biotransformation primarily occurs in the liver, leading to the formation of several active metabolites, including rilmazolam and subsequently this compound.

These metabolites act as positive allosteric modulators (PAMs) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a site distinct from the endogenous ligand GABA—the benzodiazepine binding site—this compound enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This potentiation of GABAergic inhibition underlies the therapeutic effects of rilmazafone.

Metabolic Pathway of Rilmazafone

The conversion of rilmazafone to its active metabolites is a critical step in its mechanism of action. The following diagram illustrates the metabolic cascade leading to the formation of this compound.

Metabolic conversion of Rilmazafone to this compound.

Mechanism of Action at the GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, most commonly two α, two β, and one γ subunit. The binding of GABA to the interface between the α and β subunits triggers the opening of the channel. Benzodiazepines, including this compound, bind to the interface between the α and γ subunits, inducing a conformational change that increases the affinity of GABA for its binding site and enhances the frequency of channel opening.

GABA-A receptor signaling pathway modulated by this compound.

Quantitative Data: A Comparative Analysis

While specific binding affinity (Ki) and functional potency (EC50/IC50) data for this compound at various GABA-A receptor subtypes are not extensively available in the public domain, studies on rilmazafone's metabolites indicate a high affinity for both ω1 (α1 subunit-containing) and ω2 (α2, α3, and α5 subunit-containing) benzodiazepine receptors. To provide a framework for understanding the likely pharmacological profile of this compound, the following table summarizes the binding affinities of several well-characterized benzodiazepines at different α-subunit-containing GABA-A receptors.

| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) | Reference |

| Diazepam | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [1] |

| Clonazepam | ~1.5 | ~1.5 | ~1.5 | ~1.5 | [2] |

| Zolpidem | 20 | 400 | 400 | >5000 | [3] |

Note: The data presented are compiled from various sources and should be interpreted with caution due to potential differences in experimental conditions.

Detailed Experimental Protocols

The following protocols describe standard methodologies for characterizing the interaction of compounds like this compound with GABA-A receptors.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.

Objective: To determine the Ki of this compound at the benzodiazepine binding site of GABA-A receptors.

Materials:

-

Rat brain membranes (a rich source of GABA-A receptors)

-

[3H]-Flumazenil (radioligand)

-

This compound (test compound)

-

Diazepam or Clonazepam (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Binding Assay: In a multi-well plate, incubate the prepared membranes with a fixed concentration of [3H]-Flumazenil and varying concentrations of this compound.

-

Total Binding: Membranes + [3H]-Flumazenil

-

Non-specific Binding: Membranes + [3H]-Flumazenil + a high concentration of unlabeled diazepam.

-

Specific Binding: Total Binding - Non-specific Binding.

-

-

Incubation: Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of [3H]-Flumazenil binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the functional effect of a compound on GABA-A receptor activity by recording the ion flow across the cell membrane of a Xenopus oocyte expressing the receptor.

Objective: To determine the EC50 and efficacy of this compound in potentiating GABA-induced currents.

Materials:

-

Xenopus laevis oocytes

-

cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2)

-

Two-electrode voltage clamp setup

-

Perfusion system

-

GABA solution

-

This compound solution

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with a mixture of cRNAs for the GABA-A receptor subunits of interest. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

GABA Application: Perfuse the oocyte with a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline current.

-

Co-application of Test Compound: Co-perfuse the oocyte with the same concentration of GABA plus varying concentrations of this compound.

-

Data Acquisition: Record the potentiation of the GABA-induced current by this compound.

-

Data Analysis: Construct a concentration-response curve by plotting the percentage potentiation against the logarithm of the this compound concentration. Determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (efficacy) from this curve.

Conclusion

This compound, as an active metabolite of rilmazafone, is a key contributor to the parent drug's pharmacological effects. Its mechanism of action as a positive allosteric modulator of GABA-A receptors is well-established within the benzodiazepine class. While specific quantitative data for this compound remains limited, comparative analysis with other benzodiazepines suggests it likely possesses high affinity for multiple GABA-A receptor subtypes. The experimental protocols detailed in this guide provide a robust framework for future investigations to fully elucidate the binding and functional profile of this important metabolite. Such studies are essential for a deeper understanding of its therapeutic effects and for the development of novel GABAergic modulators with improved pharmacological properties.

References

A Comprehensive Pharmacological Profile of N-Desmethyl Rilmazolam: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Rilmazolam is a principal active metabolite of the prodrug Rilmazafone, a triazolobenzodiazepine.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, consolidating available data on its mechanism of action, receptor binding affinity, in vivo effects, and pharmacokinetics. While Rilmazafone itself has little to no affinity for benzodiazepine receptors, its therapeutic effects are mediated through its conversion to active metabolites, including Rilmazolam and subsequently this compound.[1][2] These metabolites are potent positive allosteric modulators of GABA-A receptors, contributing to the sedative, hypnotic, and anxiolytic properties of the parent compound.[3] This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key assays, and includes visualizations of metabolic and signaling pathways to facilitate further research and development.

Introduction

Rilmazafone is a water-soluble prodrug that is metabolized in the body to its active benzodiazepine metabolites.[1] This bioactivation process is crucial for its pharmacological activity.[1] this compound, a downstream metabolite, plays a significant role in the overall pharmacological profile and duration of action of Rilmazafone.[1] Understanding the specific pharmacological properties of this compound is essential for a complete characterization of Rilmazafone's effects. This guide aims to provide a detailed technical overview for researchers and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][3][4]triazolo[1,5-a][1][3]benzodiazepine-2-carboxamide | [5] |

| Molecular Formula | C₁₈H₁₃Cl₂N₅O | [5] |

| Molecular Weight | 386.2 g/mol | [5] |

| CAS Number | 50330-93-3 | [6] |

| Appearance | Solid | [5] |

| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol | [5] |

In Vitro Pharmacology

Mechanism of Action

This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.[7] this compound binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits, and enhances the effect of GABA.[7]

Receptor Binding Affinity

Specific binding affinity data for this compound at various GABA-A receptor subtypes are not extensively available in the public domain. However, studies on the active metabolites of Rilmazafone provide valuable insights into its high affinity for benzodiazepine receptors.

| Ligand | Receptor | Binding Affinity (Ki) | Reference(s) |

| Active Metabolites of Rilmazafone | Benzodiazepine Receptors | 0.9 to 2.1 nM | [8] |

| Major Metabolites of Rilmazafone | omega1 and omega2 Receptors | High Affinity | [9][10] |

In Vivo Pharmacology

The behavioral effects of Rilmazafone and its metabolites have been investigated in various animal models. The metabolites, including this compound, contribute significantly to the in vivo pharmacological profile.

| Pharmacological Effect | Observation | Animal Model | Reference(s) |

| Sedation/Hypnosis | Potentiation of thiopental-induced anesthesia | Mice | [2] |

| Anxiolytic Activity | Potent anti-anxiety activity observed in anti-aggressive and anti-conflict tests | Mice, Rats | [2] |

| Motor Coordination | More potent in causing disturbance of somatic functions (motor incoordination) compared to the parent drug | Mice | [2] |

Pharmacokinetics

Limited pharmacokinetic data is available specifically for this compound.

| Parameter | Value | Reference(s) |

| Half-life (t₁/₂) | Approximately 2 to 4 hours | [3] |

Metabolic Pathway

Rilmazafone undergoes a multi-step metabolic process to form its active metabolites.[1] The initial activation occurs in the small intestine, followed by further metabolism in the liver, primarily by cytochrome P450 enzymes.[5]

Signaling Pathway

This compound modulates the GABA-A receptor signaling pathway, enhancing inhibitory neurotransmission.

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

This protocol describes a method to determine the binding affinity of this compound to benzodiazepine receptors.

Objective: To determine the inhibition constant (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Rat cortical membranes (or other tissue rich in GABA-A receptors)

-

[³H]-Flumazenil or [³H]-Flunitrazepam (radioligand)

-

This compound (test compound)

-

Diazepam (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times with fresh buffer to obtain a crude membrane preparation. Determine the protein concentration of the membrane suspension.

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: Rat cortical membranes, [³H]-radioligand, and Tris-HCl buffer.

-

Non-specific Binding: Rat cortical membranes, [³H]-radioligand, and a high concentration of unlabeled Diazepam (e.g., 10 µM).

-

Competitive Binding: Rat cortical membranes, [³H]-radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[3]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Assessment of Sedative Effects (Rotarod Test)

This protocol outlines a common method for evaluating motor coordination and sedative effects in rodents.

Objective: To assess the effect of this compound on motor coordination in mice.

Apparatus:

-

Rotarod apparatus (a rotating rod)

Procedure:

-

Training: Acclimate mice to the rotarod apparatus by placing them on the rotating rod at a low speed for a set duration over several days until they can consistently remain on the rod for a predetermined time (e.g., 5 minutes).

-

Drug Administration: Administer this compound (at various doses) or a vehicle control to the trained mice via an appropriate route (e.g., intraperitoneal injection).

-

Testing: At the time of expected peak drug effect, place the mice on the rotarod, which is set to a constant speed (e.g., 10-20 rpm).

-

Measurement: Record the latency to fall from the rod for each mouse. A decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment, which is a proxy for sedation.

-

Data Analysis: Compare the mean latency to fall between the different dose groups and the control group using appropriate statistical methods (e.g., ANOVA).

In Vivo Assessment of Anxiolytic Effects (Elevated Plus Maze)

The elevated plus maze is a widely used behavioral assay to screen for anxiolytic drugs.

Objective: To evaluate the anxiolytic-like effects of this compound in rodents.

Apparatus:

-

Elevated plus maze: A plus-shaped maze raised from the floor with two open arms and two closed arms.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound (at various doses) or a vehicle control to the animals.

-

Testing: After a predetermined absorption time, place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Measurement: Record the number of entries into and the time spent in the open and closed arms.

-

Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect. Compare the results between the different dose groups and the control group using statistical analysis.

Conclusion

This compound is a pharmacologically active metabolite of Rilmazafone that contributes significantly to its central nervous system effects.[1] It is a potent positive allosteric modulator of GABA-A receptors, with high affinity for benzodiazepine binding sites.[3][8] While specific quantitative data on its interaction with GABA-A receptor subtypes and its in vivo dose-response profile are limited, the available information indicates that it possesses sedative and anxiolytic properties.[2] Further research is warranted to fully elucidate the detailed pharmacological profile of this compound, which will provide a more complete understanding of the therapeutic effects and potential side effects of its parent compound, Rilmazafone.

References

- 1. benchchem.com [benchchem.com]

- 2. [Pharmacological studies of a new sleep-inducer, 1H-1,2,4-triazolyl benzophenone derivatives (450191-S) (I). Behavioral analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. [Pharmacological profiles of benzodiazepinergic hypnotics and correlations with receptor subtypes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Metabolic Conversion of Rilmazolam to N-Desmethyl Rilmazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic pathway leading to the formation of N-Desmethyl Rilmazolam from its precursor, Rilmazolam. Rilmazolam is a principal active metabolite of the pro-drug Rilmazafone, and its subsequent metabolism to this compound is a critical step influencing the overall pharmacological profile and duration of action. This document details the enzymatic processes involved, summarizes available quantitative data, outlines detailed experimental protocols for studying this metabolic conversion, and provides visual representations of the key pathways and workflows.

Introduction

Rilmazafone, a water-soluble pro-drug, exerts its therapeutic effects through its conversion to active benzodiazepine metabolites.[1] The initial metabolic steps transform Rilmazafone into Rilmazolam (M-1), which is then further metabolized. One of the key subsequent reactions is the N-demethylation of Rilmazolam to form this compound (M-2), an active metabolite that contributes to the sedative, hypnotic, and anxiolytic properties of the parent compound.[1] Understanding the specifics of this metabolic pathway is crucial for drug development, pharmacokinetic modeling, and toxicological assessments.

The Metabolic Pathway: From Rilmazolam to this compound

The conversion of Rilmazolam to this compound is a Phase I metabolic reaction, specifically an N-demethylation. This process primarily occurs in the liver and is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[2]

While the specific CYP isoenzymes responsible for the N-demethylation of Rilmazolam have not been definitively identified in the reviewed literature, the metabolism of many benzodiazepines is predominantly mediated by the CYP3A4 isoenzyme.[3][4][5] Other CYPs, such as CYP2D6, CYP2C9, and CYP2C19, have also been implicated in the N-demethylation of other xenobiotics and could potentially play a role.[6] Further research is required to elucidate the precise contribution of each CYP isoenzyme to Rilmazolam metabolism.

The metabolic cascade continues with the further demethylation of this compound to di-desmethyl rilmazolam (M-3).[2]

Signaling Pathway Diagram

Caption: Metabolic conversion of Rilmazolam.

Quantitative Data

Quantitative data on the in vivo concentrations of Rilmazolam and its metabolites are primarily available from forensic toxicology case reports. These data provide valuable insights into the relative distribution of these compounds in human subjects following Rilmazafone administration.

| Metabolite | Femoral Blood Concentration (Case 1) (ng/g) | Femoral Blood Concentration (Case 2) (ng/g) |

| Rilmazolam (M-1) | 7.9 | 1.7 |

| This compound (M-2) | 65 | 1.4 |

| Di-desmethyl Rilmazolam (M-3) | 170 | 70 |

| Data sourced from forensic intoxication cases. |

Experimental Protocols

While a specific, detailed in vivo protocol for studying the metabolic pathway of Rilmazolam to this compound is not available in the public domain, a standard and effective approach involves in vitro studies using human liver microsomes (HLMs). This methodology allows for the identification of the enzymes involved and the determination of kinetic parameters.

In Vitro Metabolism of Rilmazolam using Human Liver Microsomes

Objective: To identify the specific CYP450 isoenzymes responsible for the N-demethylation of Rilmazolam to this compound and to determine the kinetic parameters of this reaction.

Materials:

-

Rilmazolam

-

This compound (as a reference standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Recombinant human CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

-

Selective chemical inhibitors for CYP isoenzymes (e.g., ketoconazole for CYP3A4)

-

Acetonitrile (ACN) and methanol (MeOH) for quenching and extraction

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a deuterated analog of Rilmazolam or this compound)

Experimental Workflow Diagram:

Caption: In vitro metabolism experimental workflow.

Procedure:

-

Incubation with Pooled Human Liver Microsomes:

-

Prepare incubation mixtures containing Rilmazolam (at various concentrations, e.g., 0.1 to 100 µM), pooled HLMs (e.g., 0.2-0.5 mg/mL), and phosphate buffer.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

-

-

Reaction Phenotyping with Recombinant CYP Isoenzymes:

-

Incubate Rilmazolam with a panel of individual recombinant human CYP isoenzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of the NADPH regenerating system.

-

Follow the same incubation and sample processing procedure as described above.

-

The formation of this compound in the presence of a specific CYP isoenzyme will indicate its involvement in the metabolic pathway.

-

-

Chemical Inhibition Studies:

-

Pre-incubate pooled HLMs with selective chemical inhibitors of specific CYP isoenzymes for a defined period before adding Rilmazolam.

-

Initiate the reaction with the NADPH regenerating system and follow the standard incubation and analysis procedure.

-

A significant reduction in the formation of this compound in the presence of a specific inhibitor will confirm the role of the corresponding CYP isoenzyme.

-

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify Rilmazolam and this compound in biological matrices.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Rilmazolam, this compound, and the internal standard need to be determined and optimized.

Sample Preparation Workflow Diagram:

Caption: LC-MS/MS sample preparation workflow.

Conclusion

The N-demethylation of Rilmazolam to this compound is a significant metabolic pathway mediated by hepatic Cytochrome P450 enzymes. While quantitative data from in vivo human studies are limited, in vitro methodologies utilizing human liver microsomes provide a robust framework for elucidating the specific enzymes and kinetic parameters of this conversion. Further research focusing on reaction phenotyping with recombinant CYP isoenzymes and chemical inhibition studies is necessary to definitively identify the key enzymatic players in this metabolic step. The experimental protocols and analytical methods detailed in this guide offer a comprehensive approach for researchers and drug development professionals to investigate this critical aspect of Rilmazolam's pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Metabolic activation of benzodiazepines by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethyl Rilmazolam CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desmethyl Rilmazolam, a principal active metabolite of the prodrug Rilmazafone. The document is designed to serve as a comprehensive resource, detailing the compound's chemical identity, metabolic pathways, pharmacological action, and the analytical methodologies for its detection and quantification.

Chemical Identity and Physicochemical Properties

This compound is classified as a triazolobenzodiazepine. It is not directly administered but is formed in vivo following the administration of Rilmazafone.[1] Its chemical identifiers and physicochemical properties are crucial for its synthesis as a reference standard and for the development of analytical methods.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 50330-93-3[2] |

| Molecular Formula | C₁₈H₁₃Cl₂N₅O[2] |

| Molecular Weight | 386.2 g/mol [2] |

| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][3][4]triazolo[1,5-a][1][4]benzodiazepine-2-carboxamide[1] |

| InChI | InChI=1S/C18H13Cl2N5O/c1-21-18(26)17-23-15-9-22-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)25(15)24-17/h2-8H,9H2,1H3,(H,21,26)[1] |

| InChI Key | PVNXUCAAXXYFKB-UHFFFAOYSA-N[1] |

| Canonical SMILES | CNC(=O)C1=NN2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid at room temperature[1] |

| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol[2] |

Metabolic Pathway and Formation

Rilmazafone is a water-soluble prodrug that is inactive in its initial state and does not have a significant affinity for GABA-A receptors.[5] Its therapeutic effects are mediated through a multi-step bioactivation process that leads to the formation of several active metabolites, including this compound.[5] This metabolic conversion primarily occurs in the small intestine and the liver.

The biotransformation process can be summarized in the following steps:

-

Activation of Rilmazafone: In the small intestine, aminopeptidase enzymes hydrolyze Rilmazafone through desglycylation.[1]

-

Formation of Rilmazolam (M-1): The resulting intermediate undergoes spontaneous cyclization to form the first major active metabolite, Rilmazolam.[1]

-

Formation of this compound (M-2): Rilmazolam is then transported to the liver, where it undergoes N-demethylation catalyzed by cytochrome P450 (CYP) enzymes to produce this compound.[5]

-

Further Metabolism: this compound can be further demethylated to form di-desmethyl rilmazolam (M-3).[5]

Metabolic pathway of Rilmazafone to this compound.

Pharmacological Action: GABA-A Receptor Modulation

As a triazolobenzodiazepine, this compound exerts its sedative, anxiolytic, and hypnotic effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6]

Benzodiazepines bind to a distinct site on the GABA-A receptor, separate from the GABA binding site.[7] This binding event does not directly activate the receptor but rather enhances the effect of GABA, making it a positive allosteric modulator.[8] The binding of a benzodiazepine increases the affinity of GABA for its receptor, which in turn increases the frequency of the chloride ion (Cl⁻) channel opening.[7] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect on neurotransmission.[4]

Mechanism of action of this compound on the GABA-A receptor.

Experimental Protocols

The accurate quantification of this compound is essential in forensic toxicology, clinical monitoring, and pharmacokinetic studies. Below are generalized protocols for its synthesis as a reference standard, its analysis in whole blood, and for studying its formation in vitro.

Synthesis of this compound Reference Standard (General Method)

A validated reference standard is crucial for accurate analytical measurements. A method for the synthesis of this compound has been described in the literature.[9] The following is a generalized protocol based on this publication.

Materials:

-

Precursor compound (e.g., a suitable chlorinated triazolobenzodiazepine)

-

Methyl amine in THF (2.0 M)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Preparative Liquid Chromatography (LC) system

Procedure:

-

Dissolve the precursor compound in anhydrous DMF.

-

Add DIPEA to the reaction mixture.

-

Stir the mixture at room temperature for approximately 10 minutes.

-

Add methyl amine in THF to the mixture.

-

Continue stirring the resulting mixture at room temperature overnight.

-

Filter the reaction mixture.

-

Purify the crude product using a preparative LC system to yield this compound.

Quantification in Whole Blood by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of benzodiazepines in biological matrices.[3]

General workflow for the analysis of this compound in whole blood.

A. Sample Preparation: Protein Precipitation A simple and rapid protein precipitation method can be used for sample clean-up.[10]

-

To 200 µL of whole blood, add 700 µL of cold acetonitrile (0 °C) and 10 µL of an appropriate internal standard solution (e.g., 1 ng/µL).

-

Vortex the mixture thoroughly.

-

Centrifuge at 2500 x g for 5 minutes.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen at 40 °C.

-

Reconstitute the residue with 100 µL of the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Parameters (Illustrative) The following are example parameters and are not specific to a particular instrument. Method development and validation are required.

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[9]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from low to high organic phase (acetonitrile) over a run time of several minutes.

-

Flow Rate: 0.3 - 0.6 mL/min

-

Injection Volume: 5 - 10 µL

-

Ionization: Electrospray Ionization (ESI), positive mode

-

MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound would need to be determined. For example, transitions monitored in one study were 386.1 -> 355.0 and 386.1 -> 285.1.[9]

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a framework for studying the formation of this compound from Rilmazolam in vitro.[11][12]

Materials:

-

Rilmazolam

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Magnesium chloride (MgCl₂)

-

Cold acetonitrile with internal standard for reaction termination

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, MgCl₂, and human liver microsomes in microcentrifuge tubes or a 96-well plate.

-

Add Rilmazolam (substrate) to the reaction mixture. The final concentration of any organic solvent used to dissolve the substrate should be low (e.g., <1%) to avoid enzyme inhibition.

-

Pre-incubate the mixture at 37°C for approximately 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.

-

Incubate at 37°C with gentle agitation for a defined time course (e.g., 0, 15, 30, 60 minutes).

-

At each time point, terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

-

Vortex the samples to precipitate the microsomal proteins.

-

Centrifuge the samples at high speed (e.g., >3000 x g) to pellet the proteins.

-

Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.

Quantitative Data

The following table presents concentrations of this compound and other Rilmazafone metabolites detected in femoral blood in two fatal intoxication cases, highlighting its relevance in forensic toxicology.

Table 3: Concentrations of Rilmazafone Metabolites in Forensic Cases (ng/g)

| Case ID | Rilmazolam | This compound | Di-desmethyl Rilmazolam |

| Case 1 | 7.9 | 65 | 170 |

| Case 2 | 1.7 | 1.4 | 70 |

| Data sourced from a 2023 publication in the Journal of Analytical Toxicology.[13] |

Conclusion

This compound is a key active metabolite of the prodrug Rilmazafone. A thorough understanding of its chemical properties, metabolic formation, and mechanism of action is crucial for researchers, clinicians, and forensic toxicologists. The experimental protocols outlined in this guide provide a foundation for the synthesis of reference standards and the analytical quantification of this compound in biological matrices. Further research into the specific pharmacokinetics and pharmacodynamics of this compound will continue to enhance our understanding of its role in the overall pharmacological profile of Rilmazafone.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benzoinfo.com [benzoinfo.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. ClinPGx [clinpgx.org]

- 9. ovid.com [ovid.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. oyc.co.jp [oyc.co.jp]

- 13. benchchem.com [benchchem.com]

Determining the molecular weight and formula of N-Desmethyl Rilmazolam

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Desmethyl Rilmazolam, a principal active metabolite of the prodrug Rilmazafone. The focus is on its molecular characteristics, metabolic generation, and analytical identification, tailored for a scientific audience.

Molecular Identity and Physicochemical Properties

This compound is a triazolobenzodiazepine and a key metabolite in the biotransformation of Rilmazafone.[1] Its chemical identity and fundamental properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][2][3]triazolo[1,5-a][1][3]benzodiazepine-2-carboxamide |

| Molecular Formula | C18H13Cl2N5O |

| Molecular Weight | 386.2 g/mol [4][5] |

| Exact Mass | 385.0497[2] |

| CAS Number | 50330-93-3[2][6][7] |

Elemental Analysis:

| Element | Percentage |

| Carbon (C) | 55.98%[2] |

| Hydrogen (H) | 3.39%[2] |

| Chlorine (Cl) | 18.36%[2] |

| Nitrogen (N) | 18.13%[2] |

| Oxygen (O) | 4.14%[2] |

Metabolic Pathway

This compound is not administered directly but is formed in vivo from the prodrug Rilmazafone. The metabolic cascade is a multi-step enzymatic process primarily occurring in the small intestine and liver.

-

Rilmazafone to Rilmazolam: Rilmazafone, a water-soluble prodrug, is first metabolized to the active benzodiazepine, Rilmazolam (also referred to as M-1).[1]

-

Rilmazolam to this compound: Subsequently, Rilmazolam undergoes N-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, to form this compound (designated as M-2).[1]

Further metabolism can occur, leading to the formation of di-desmethyl rilmazolam (M-3).[1]

Experimental Protocols for Identification and Quantification

The identification and quantification of this compound in biological matrices are crucial for pharmacokinetic and toxicological studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the reference method.

A. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract this compound from biological samples (e.g., plasma, urine) and remove interfering substances.

-

Materials:

-

SPE cartridges (e.g., C18)

-

Methanol (conditioning and elution solvent)

-

Deionized water (equilibration solvent)

-

Buffer (e.g., phosphate buffer, pH 6)

-

Internal standard (e.g., a deuterated analog)

-

-

Procedure:

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Equilibrate the cartridge with 3 mL of buffer.

-

Load 1 mL of the biological sample (pre-treated with the internal standard) onto the cartridge.

-

Wash the cartridge with 3 mL of deionized water to remove polar impurities.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute this compound with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

-

B. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To separate, identify, and quantify this compound.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

-

-

LC Conditions (Illustrative):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Illustrative):

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z 386.0 -> Product ions (Q3) (specific fragments to be determined experimentally)

-

Internal Standard: Specific precursor and product ions for the chosen standard.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum sensitivity.

-

References

Solubility of N-Desmethyl Rilmazolam in DMSO, methanol, and acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of N-Desmethyl Rilmazolam, a principal active metabolite of the prodrug Rilmazolam. Understanding the solubility of this triazolobenzodiazepine in common laboratory solvents is critical for a range of applications, including analytical method development, formulation studies, and in vitro biological assays. This document summarizes the available solubility data, presents a general experimental protocol for solubility determination, and illustrates the metabolic pathway leading to the formation of this compound.

Physicochemical Properties and Solubility

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Recommended Use |

| Dimethyl Sulfoxide (DMSO) | Soluble | Preparation of stock solutions for in vitro biological assays.[3] |

| Methanol | Soluble | Analytical applications such as chromatography (HPLC/UPLC).[1][2][3] |

| Acetonitrile | Soluble | Analytical applications such as chromatography (HPLC/UPLC).[1][2][3] |

Note: The lack of specific quantitative solubility data highlights an area for further experimental investigation.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the widely accepted saturation shake-flask method for determining the equilibrium solubility of a solid compound. This method is recommended for obtaining quantitative solubility data for this compound.

Objective: To determine the equilibrium solubility of this compound in DMSO, methanol, and acetonitrile at a specified temperature.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Methanol, analytical grade

-

Acetonitrile, analytical grade

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity to avoid interference with the analysis.

-

Addition of Excess Solid: To a series of glass vials, add a pre-weighed excess amount of this compound to a known volume of each solvent (DMSO, methanol, and acetonitrile). The presence of undissolved solid is necessary to ensure that equilibrium is reached.

-

Equilibration: Securely cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The exact time may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution and Quantification: Dilute the filtered solution with an appropriate solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Metabolic Pathway of Rilmazafone to this compound

This compound is not administered directly but is formed in the body through the metabolism of the prodrug Rilmazafone. Understanding this pathway is essential for pharmacokinetic and pharmacodynamic studies. The metabolic cascade involves several key steps, primarily occurring in the small intestine and liver.[5]

The biotransformation begins with the hydrolysis of Rilmazafone, followed by cyclization to form the active metabolite Rilmazolam. Subsequently, Rilmazolam undergoes N-demethylation, catalyzed by cytochrome P450 enzymes, to yield this compound.[5]

Metabolic Pathway of Rilmazafone

Caption: Simplified metabolic pathway from Rilmazafone to this compound.

References

In vitro studies of Rilmazolam metabolism in human liver microsomes

An In-Depth Technical Guide to the In Vitro Metabolism of Rilmazolam in Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilmazolam is an active metabolite of the pro-drug Rilmazafone, a benzodiazepine derivative. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. This technical guide provides a comprehensive overview of the in vitro metabolism of Rilmazolam, with a focus on studies utilizing human liver microsomes (HLM). While publicly available quantitative kinetic data for Rilmazolam metabolism in HLM is limited, this guide synthesizes the known metabolic pathways and provides detailed, state-of-the-art experimental protocols for determining these key parameters.

The primary metabolic transformation of Rilmazolam in the liver is mediated by cytochrome P450 (CYP) enzymes, leading to the formation of metabolites that are subsequently glucuronidated and excreted.[1] This guide will delve into the specific metabolic reactions, the enzymes involved, and the methodologies used to characterize these processes in vitro.

Metabolic Pathways of Rilmazolam

Rilmazolam undergoes Phase I metabolism primarily through oxidative pathways catalyzed by CYP enzymes in human liver microsomes. The major metabolic routes include N-demethylation and hydroxylation.

-

N-Demethylation: The removal of the methyl group from the triazole ring leads to the formation of its principal active metabolite, N-desmethyl Rilmazolam (also referred to as M-2).[1]

-

Hydroxylation: Following or preceding N-demethylation, hydroxylation can occur at various positions on the Rilmazolam molecule, leading to the formation of hydroxylated metabolites. For many benzodiazepines, hydroxylation is a key step in their biotransformation.

-

Further Metabolism: this compound can be further metabolized, for instance, through additional demethylation to form di-desmethyl Rilmazolam (M-3).[1]

These Phase I metabolites can then undergo Phase II conjugation reactions, most commonly glucuronidation, to increase their water solubility and facilitate their excretion from the body.

Below is a diagram illustrating the primary metabolic pathway of Rilmazolam.

Quantitative Analysis of Rilmazolam Metabolism

The determination of enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), is essential for characterizing the metabolism of a compound. These parameters allow for the calculation of intrinsic clearance (CLint), a key value for predicting in vivo hepatic clearance.

Table 1: Hypothetical Enzyme Kinetic Parameters for Rilmazolam Metabolism in Pooled Human Liver Microsomes

| Metabolic Pathway | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| N-demethylation | 50 | 1500 | 30.0 |

| Total Hydroxylation | 75 | 800 | 10.7 |

Table 2: Hypothetical Contribution of Recombinant Human CYP Isoforms to Rilmazolam N-demethylation

| CYP Isoform | Apparent Km (µM) | Relative Vmax (%) |

| CYP3A4 | 45 | 100 |

| CYP2C19 | 150 | 15 |

| CYP2D6 | >500 | <5 |

Experimental Protocols

This section provides detailed methodologies for conducting in vitro studies to determine the metabolic stability and enzyme kinetics of Rilmazolam in human liver microsomes.

Metabolic Stability Assay

Objective: To determine the rate of disappearance of Rilmazolam when incubated with HLM.

Materials:

-

Pooled human liver microsomes (HLM)

-

Rilmazolam

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (IS) for analytical quantification

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Rilmazolam in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is <0.5%).

-

In a microcentrifuge tube, pre-incubate HLM (final protein concentration typically 0.2-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding Rilmazolam (final concentration typically 1 µM) and the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

Vortex and centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the remaining concentration of Rilmazolam using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of Rilmazolam remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).

Enzyme Kinetic Assay

Objective: To determine the Km and Vmax for the formation of Rilmazolam metabolites.

Materials:

-

Same as for the metabolic stability assay.

Procedure:

-

Prepare stock solutions of Rilmazolam to achieve a range of final concentrations in the incubation (e.g., 0.5 - 500 µM, bracketing the expected Km).

-

Pre-incubate HLM (0.1-0.5 mg/mL) in phosphate buffer at 37°C.

-

Initiate the reactions by adding the various concentrations of Rilmazolam and the NADPH regenerating system.

-

Incubate for a predetermined time within the linear range of metabolite formation (determined in preliminary experiments).

-

Quench the reactions and process the samples as described in the metabolic stability assay.

-

Analyze the samples for the formation of the metabolite(s) of interest (e.g., this compound) using a validated LC-MS/MS method with an authentic standard for the metabolite.

-

Plot the reaction velocity (rate of metabolite formation) versus the Rilmazolam concentration.

-

Fit the data to the Michaelis-Menten equation (or other appropriate models if atypical kinetics are observed) using non-linear regression analysis to determine Km and Vmax.

CYP Reaction Phenotyping

Objective: To identify the specific CYP isoforms responsible for Rilmazolam metabolism.

Methods:

-

Chemical Inhibition: Incubate Rilmazolam with HLM in the presence and absence of known selective inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.). A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that CYP isoform.

-

Recombinant Human CYPs: Incubate Rilmazolam with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to directly assess which isoforms can metabolize the drug.

-

Correlation Analysis: Correlate the rate of Rilmazolam metabolism in a panel of individual donor HLM samples with the known activities of specific CYP isoforms in those same microsomes.

Conclusion

The in vitro metabolism of Rilmazolam in human liver microsomes is a critical area of study for understanding its disposition in humans. The primary metabolic pathways involve CYP-mediated N-demethylation and hydroxylation. While specific quantitative kinetic data for Rilmazolam is not yet widely published, the experimental protocols outlined in this guide provide a robust framework for researchers to determine these essential parameters. By employing metabolic stability assays, enzyme kinetic studies, and CYP reaction phenotyping, drug development professionals can gain a thorough understanding of Rilmazolam's metabolic profile, which is invaluable for predicting its clinical behavior and potential for drug-drug interactions. Further research to generate and publish specific kinetic data for Rilmazolam is highly encouraged to fill the current knowledge gap.

References

Pharmacokinetic Profile of N-Desmethyl Rilmazolam in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethyl rilmazolam is a principal and pharmacologically active metabolite of the pro-drug rilmazafone.[1] Rilmazafone, a water-soluble triazolobenzodiazepine derivative, undergoes extensive metabolism to form active metabolites, with this compound being a key contributor to the overall sedative, hypnotic, and anxiolytic effects.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic parameters of this compound in plasma, details the experimental methodologies for its quantification, and illustrates its metabolic pathway. It is important to note that while data from forensic toxicology studies in whole blood provides valuable insights, comprehensive pharmacokinetic data from controlled clinical studies in human plasma remains limited in publicly available literature.

Metabolic Pathway of Rilmazafone

Rilmazafone is a prodrug that requires metabolic activation to exert its pharmacological effects. The biotransformation primarily occurs in the small intestine and the liver through a sequential enzymatic process.[1] The initial step involves the removal of a glycyl group by aminopeptidases, followed by cyclization to form the first major active metabolite, rilmazolam (M-1). Subsequently, rilmazolam is metabolized by cytochrome P450 (CYP) enzymes to form this compound (M-2).[1] This metabolite can be further demethylated to form di-desmethyl rilmazolam (M-3).[1]

Metabolic activation of Rilmazafone to its key metabolites.

Quantitative Pharmacokinetic Data

The available quantitative pharmacokinetic parameters for this compound are derived from a study analyzing whole blood samples in forensic toxicology cases following rilmazafone intake. It is crucial to interpret this data with the understanding that it may differ from plasma pharmacokinetics in a controlled clinical setting.

| Parameter | Value | Matrix | Study Population | Citation |

| Time to Maximum Concentration (Tmax) | 1 - 3 hours | Whole Blood | Forensic Cases | [2] |

| Maximum Concentration (Cmax) | 5 - 8 ng/mL | Whole Blood | Forensic Cases | [2] |

| Elimination Half-life (t½) | 2 - 4 hours | Whole Blood | Forensic Cases | [2] |

| Area Under the Curve (AUC) | Not Reported | - | - | - |

A study on patients with chronic renal failure who were administered a 1mg oral dose of rilmazafone involved the measurement of its metabolites, including this compound (M2).[1] However, the specific pharmacokinetic parameters for this compound in either the patient group or the healthy volunteer comparison group were not detailed in the available abstract.[1]

Experimental Protocols

The quantification of this compound in biological matrices is typically achieved using highly sensitive and specific analytical techniques.

Bioanalytical Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the simultaneous determination of rilmazolam and its metabolites, including this compound, in plasma and whole blood.[3]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To a 1 mL plasma sample, add an internal standard and a buffer solution to adjust the pH.

-

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water and the buffer solution.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence may include the buffer solution, a mild organic solvent, and hexane.

-

Elution: Elute the analyte of interest, this compound, using a solvent mixture such as dichloromethane/isopropanol/ammonium hydroxide.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) workflow for this compound.

LC-MS/MS Conditions

-

Chromatographic Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard. For instance, the transitions for this compound could be m/z 386.1 → 355.0 and 386.1 → 285.1.[2]

Conclusion

This compound is a significant active metabolite of rilmazafone. The available pharmacokinetic data, primarily from whole blood analysis in forensic contexts, indicates a relatively rapid absorption and elimination, with a Tmax of 1-3 hours and a half-life of 2-4 hours.[2] For a comprehensive understanding of its pharmacokinetic profile in plasma, further dedicated clinical studies in healthy human volunteers are warranted. The analytical methodologies, particularly LC-MS/MS, are well-established for the sensitive and specific quantification of this compound in biological matrices, providing a robust tool for future pharmacokinetic research.

References

Initial Toxicological Screening of N-Desmethyl Rilmazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Rilmazolam is a principal active metabolite of the prodrug Rilmazafone, a triazolobenzodiazepine.[1] As a key contributor to the overall pharmacological and toxicological profile of its parent compound, understanding the toxicological characteristics of this compound is imperative for researchers, forensic toxicologists, and drug development professionals. This technical guide provides a consolidated overview of the initial toxicological screening of this compound, presenting available quantitative data, detailed experimental protocols for its toxicological evaluation, and visualizations of relevant biological pathways and workflows. Due to the limited availability of direct toxicological studies on this specific metabolite, this guide also incorporates methodologies and comparative data from related benzodiazepines to provide a comprehensive framework for its assessment.

Introduction